molecular formula C16H34ClN B14375375 1-Undecylpiperidine;hydrochloride CAS No. 89632-28-0

1-Undecylpiperidine;hydrochloride

Cat. No.: B14375375
CAS No.: 89632-28-0
M. Wt: 275.9 g/mol
InChI Key: MUKQZQHHLIUAIG-UHFFFAOYSA-N
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Description

1-Undecylpiperidine;hydrochloride is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of an undecyl group attached to the piperidine ring, forming a hydrochloride salt. It is widely used in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Undecylpiperidine;hydrochloride can be synthesized through several methods. One common approach involves the alkylation of piperidine with 1-bromoundecane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting 1-undecylpiperidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-Undecylpiperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of 1-undecylpiperidine.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Undecylpiperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-undecylpiperidine;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The undecyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This property is crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms.

    Pyridine: An aromatic six-membered ring with one nitrogen atom.

Uniqueness: 1-Undecylpiperidine;hydrochloride is unique due to the presence of the long undecyl chain, which imparts distinct physicochemical properties. This structural feature differentiates it from other piperidine derivatives and enhances its applicability in various fields.

Properties

CAS No.

89632-28-0

Molecular Formula

C16H34ClN

Molecular Weight

275.9 g/mol

IUPAC Name

1-undecylpiperidine;hydrochloride

InChI

InChI=1S/C16H33N.ClH/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17;/h2-16H2,1H3;1H

InChI Key

MUKQZQHHLIUAIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN1CCCCC1.Cl

Origin of Product

United States

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